5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is an organic compound that features a bromine atom, a piperidine ring, and a thiophene ring
Preparation Methods
The synthesis of 5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-(piperidin-1-yl)ethylamine under appropriate conditions to form the desired carboxamide. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Chemical Reactions Analysis
5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or vinyl group.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide include:
5-bromo-2-(piperidin-1-yl)pyrimidine: This compound also features a bromine atom and a piperidine ring but has a pyrimidine ring instead of a thiophene ring.
5-bromo-2-(piperidin-1-yl)benzamide: Similar structure with a benzamide ring.
5-bromo-2-(piperidin-1-yl)furan: Contains a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its combination of the thiophene ring with the piperidine ring, which can impart specific chemical and biological properties not found in the other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKGBMUSVKGHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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